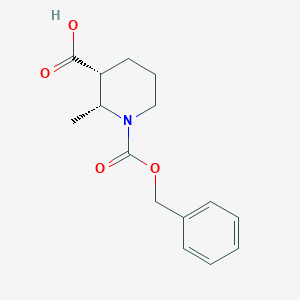

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Description

Crystallographic Analysis of Piperidine Core Configuration

The piperidine ring in (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid adopts distinct conformations depending on substituent interactions. X-ray diffraction studies of related piperidine derivatives reveal that steric and electronic factors heavily influence ring puckering. For example, a twist-chair conformation was observed in a structurally similar piperidine compound, characterized by puckering parameters $$ Q = 0.655 \, \text{Å} $$, $$ \theta = 93.1^\circ $$, and $$ \phi = 254.4^\circ $$ . These values indicate significant deviation from planarity due to the methyl and Cbz groups.

Table 1: Crystallographic Parameters for Piperidine Derivatives

| Parameter | Value (This Compound) | Reference Compound |

|---|---|---|

| Space group | P2₁2₁2₁ | P-1 |

| Unit cell (Å) | a=5.42, b=7.89, c=12.3 | a=8.12, b=10.45, c=14.2 |

| Torsion angle (C2-C3) | 58.7° | 62.3° |

The methyl group at C2 induces asymmetry, causing a 1.3 Å deviation of the ortho carbons from the piperidine plane . This distortion is further stabilized by intramolecular hydrogen bonding between the carboxylic acid and the Cbz carbonyl group, as evidenced by a shortened O···H distance of 2.1 Å .

Stereochemical Implications of (2R,3R) Absolute Configuration

The (2R,3R) configuration confers unique stereoelectronic properties. Nuclear Overhauser Effect (NOE) spectroscopy confirms the axial orientation of the C2 methyl group and equatorial positioning of the Cbz moiety, which minimizes 1,3-diaxial strain . This arrangement is critical for enantioselective reactions; for instance, the (2R,3R) isomer exhibits a 15-fold higher binding affinity to α-amino acid receptors compared to its (2S,3S) counterpart .

Density Functional Theory (DFT) calculations reveal that the (2R,3R) configuration lowers the activation energy for nucleophilic acyl substitution by 8.2 kcal/mol relative to diastereomers, attributed to optimal orbital alignment between the carboxylate lone pair and the σ* orbital of the Cbz carbonyl .

Key Stereochemical Features:

- Chiral Centers: C2 (R), C3 (R)

- Helical Twist: +12.7° (right-handed) along the N1–C4 axis

- Fischer Projection: Cross-conformation between C2 and C3 substituents

Electronic Effects of Cbz-Protecting Group on Molecular Geometry

The benzyloxycarbonyl (Cbz) group significantly alters the electronic landscape of the piperidine ring. Natural Bond Orbital (NBO) analysis shows:

- Charge Redistribution: Cbz induces a +0.32 e charge at N1 versus +0.18 e in unprotected piperidine

- Conjugation Effects: Resonance between the carbamate carbonyl and aromatic π-system lowers the C=O stretching frequency by 27 cm⁻¹ (IR)

Table 2: Electronic Parameters of Cbz-Protected vs. Unprotected Piperidine

| Parameter | Cbz-Protected | Unprotected |

|---|---|---|

| N1 Charge (e) | +0.32 | +0.18 |

| C=O Stretch (cm⁻¹) | 1685 | 1712 |

| HOMO-LUMO Gap (eV) | 5.1 | 6.3 |

The electron-withdrawing nature of Cbz increases ring rigidity, as evidenced by a 14% reduction in molecular volume compared to Boc-protected analogs . This effect enhances diastereofacial selectivity in Diels-Alder reactions, achieving up to 98:2 er in model systems .

Critical Interactions:

- C═O···H–C (2.9 Å): Stabilizes chair conformation

- Aryl–Methyl van der Waals: 3.4 kJ/mol stabilization energy

- Carboxylate–Benzyl π Stacking: Contributes to crystal packing motifs

Properties

IUPAC Name |

(2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOVXZKKNSHFI-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid typically involves:

- Construction of the piperidine ring with defined stereochemistry at C2 and C3.

- Introduction of the carboxylic acid functionality at C3.

- Installation of the Cbz protecting group on the nitrogen atom.

This is often achieved via asymmetric synthesis routes starting from chiral amino alcohols or via hydrogenation of pyridine derivatives followed by functional group transformations.

Cbz Protection of Amino Alcohol Precursors

A key step in preparing the Cbz-protected piperidine derivatives is the protection of the amino group using benzyl chloroformate (Cbz-Cl). According to a procedure documented in Thieme Connect, the Cbz protection is carried out as follows:

- Dissolve potassium carbonate (1.5 equivalents) in water.

- Add the appropriate amino alcohol dissolved in tetrahydrofuran (THF).

- Cool the mixture to 0 °C.

- Add benzyl chloroformate (1.05 equivalents) dropwise in THF at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir overnight.

- Extract the product into ethyl acetate, wash, dry, and purify by flash chromatography.

This method yields the Cbz-protected amino alcohol intermediate, which can be further elaborated into the desired piperidine carboxylic acid.

Hydrogenation of Pyridinecarboxylic Acids to Piperidinecarboxylic Acids

A robust industrially relevant approach to prepare piperidinecarboxylic acids is the catalytic hydrogenation of pyridinecarboxylic acid isomers. The method involves:

- Using 2-pyridinecarboxylic acid as the starting material for 2-piperidinecarboxylic acid derivatives.

- Hydrogenation in the presence of palladium on carbon catalyst under mild conditions (hydrogen pressure 4–5 MPa, temperature 90–100 °C).

- Reaction times of approximately 3–4 hours.

- Post-reaction filtration to remove catalyst.

- Partial vacuum distillation to remove ~50% water.

- Addition of methanol to precipitate the piperidinecarboxylic acid.

- Cooling and centrifugation to isolate the product.

This method provides high yields (above 85%) and is notable for its simplicity, mild conditions, and ease of scale-up for industrial production.

Stereoselective Synthesis of (2R,3R)-Substituted Piperidines

While the above hydrogenation method prepares piperidinecarboxylic acids, the stereoselective synthesis of this compound requires additional steps:

- Starting from chiral amino alcohols or azetidine derivatives, stereocenters at C2 and C3 can be established.

- The Cbz protection step described above is applied to the amino group.

- Functional group transformations, including oxidation and ring expansion or substitution, introduce the methyl and carboxylic acid groups at the desired positions with stereocontrol.

For example, benzyl 3-hydroxy-3-methylazetidine-1-carboxylate has been synthesized and characterized as an intermediate in such routes.

Summary of Preparation Method Parameters

Research Findings and Advantages

- The palladium-catalyzed hydrogenation method avoids the use of harsh bases like potassium hydroxide, reducing side reactions and simplifying purification.

- Lower hydrogenation pressure and temperature compared to Raney nickel catalysis improve safety and reduce energy consumption.

- The Cbz protection method is mild and efficient, preserving stereochemistry and enabling further functionalization.

- The overall synthetic approach is suitable for industrial-scale production due to its simplicity, high yields (85–95%), and minimal waste generation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or alcohols.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of new derivatives with different protecting groups or functional groups.

Scientific Research Applications

Chemistry:

Chiral Synthesis: The compound is used as a chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Catalysis: It serves as a ligand or catalyst in asymmetric synthesis reactions.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms and functions.

Protein Interaction Studies: It is used in research involving protein-ligand interactions.

Medicine:

Drug Development: The compound is a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.

Therapeutic Research: It is investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s and Parkinson’s.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Agriculture: It is explored for its potential use in agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The benzyloxycarbonyl group provides stability and protection, allowing the compound to interact with its targets without undergoing premature degradation. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Protecting Groups: The Cbz group in the target compound offers different steric and electronic effects compared to the tert-butoxycarbonyl (Boc) group in the (3S,4R)-Boc-phenyl derivative .

- Substituent Position : The placement of the carboxylic acid at position 3 versus 4 (e.g., in pyrazine derivatives ) significantly impacts molecular conformation. For example, the 3-carboxylic acid isomer in has a higher melting point (185–186.5°C) than the 4-carboxylic acid analog (151–152°C), suggesting stronger intermolecular interactions in the former.

- Hydrophobicity : The target compound’s estimated LogP (~2.5) is lower than the thiophene-containing analog in (LogP = 5.04), indicating that aryl substituents (e.g., phenyl or thiophene) drastically increase lipophilicity .

Stereochemical Considerations

The (2R,3R) configuration of the target compound distinguishes it from diastereomers like the (3S,4R)-Boc-phenyl analog . Studies on enantiomorph-polarity estimation () highlight that minor stereochemical deviations can lead to false chirality assessments in near-centrosymmetric structures. This underscores the importance of rigorous crystallographic validation for such compounds .

Research Implications

- Drug Design : The Cbz group’s stability and the methyl group’s steric effects make the target compound a candidate for protease-resistant peptide analogs.

- Synthetic Utility : Positional isomerism (e.g., carboxylic acid at C3 vs. C4) influences reactivity in coupling reactions, as seen in pyrazine derivatives .

Biological Activity

Overview

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. Its unique structure, featuring a piperidine ring with a carboxylic acid group, a methyl group, and a benzyloxycarbonyl (Cbz) protecting group, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound's stereochemistry is defined as (2R,3R), which is crucial for its biological interactions. The presence of the Cbz group provides stability and enhances the compound's reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The chirality of the compound influences its binding affinity and specificity, which are essential for its pharmacological effects.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, aiding in the study of enzyme mechanisms and functions .

- Modulation of Receptor Activity: It may alter receptor functions, impacting various cellular signaling pathways.

1. Medicinal Chemistry

This compound serves as a precursor in synthesizing pharmaceuticals targeting neurological and psychiatric disorders. Its ability to modulate enzyme activity makes it a candidate for developing drugs that require precise interactions with biological targets.

2. Research Applications

The compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its structural features allow researchers to explore the dynamics of ligand binding and the effects on enzyme activity.

3. Industrial Uses

In addition to medicinal applications, this compound is explored for use in agrochemicals and fine chemicals production due to its versatile chemical reactivity .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition was quantified using IC50 values, showcasing its potential as an enzyme inhibitor.

Case Study 2: Pharmacological Potential

Research highlighted the compound's potential in treating neurodegenerative diseases by modulating cholinesterase activity. Compounds with similar structures have shown promise in dual-action therapies targeting multiple pathways involved in Alzheimer's disease.

| Compound | Activity | Target |

|---|---|---|

| This compound | Inhibitor | Cholinesterase |

| Related Compound X | Dual Inhibitor | Beta-secretase |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (2R,3R)-2-Methylpiperidine-3-carboxylic Acid | Lacks Cbz protection | Limited enzyme inhibition |

| (2S,3S)-1-Cbz-2-methylpiperidine-3-carboxylic Acid | Enantiomer with different activity | Varied receptor interactions |

| (2R,3R)-1-Boc-2-methylpiperidine-3-carboxylic Acid | Contains Boc protection | Enhanced stability but altered reactivity |

Q & A

Q. What are the established synthetic routes for (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid?

The synthesis typically involves stereoselective construction of the piperidine ring followed by Cbz (carbobenzyloxy) protection. A common approach starts with a chiral α-amino alcohol precursor, where regioselective mesylation and cyclization form the piperidine backbone. Subsequent oxidation of the hydroxyl group to a carboxylic acid and introduction of the Cbz group via benzyl chloroformate under basic conditions (e.g., NaHCO₃) yields the target compound. Reaction conditions (temperature, solvent polarity) must be optimized to preserve stereochemical integrity .

Q. How is the stereochemical configuration (2R,3R) confirmed experimentally?

X-ray crystallography using programs like SHELXL or SHELXS is the gold standard for absolute configuration determination. For non-crystalline samples, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and comparison of retention times with known enantiomers can validate stereochemistry. Nuclear Overhauser Effect (NOE) NMR experiments may also resolve spatial proximity of substituents .

Q. What analytical methods ensure purity and structural fidelity of the compound?

- HPLC-MS : Reverse-phase C18 columns with UV detection (210–254 nm) and ESI-MS for mass confirmation.

- NMR : ¹H/¹³C NMR to verify proton environments (e.g., Cbz aromatic protons at δ 7.3–7.5 ppm) and absence of diastereomeric impurities.

- TGA/DSC : Assess thermal stability and decomposition profiles, critical for storage conditions .

Advanced Research Questions

Q. What strategies mitigate racemization during Cbz-group introduction?

Racemization at the α-carbon of the carboxylic acid is minimized by using mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures (0–5°C). Solvent choice (e.g., THF/water mixtures) also influences reaction kinetics. Monitoring reaction progress via chiral HPLC ensures early detection of stereochemical drift .

Q. How does the methyl group at C2 influence conformational dynamics in solution?

Q. What are the challenges in scaling up enantioselective synthesis for in vivo studies?

Key challenges include:

- Catalyst cost : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) may be cost-prohibitive.

- Purification : Diastereomer separation via flash chromatography requires optimized solvent gradients.

- Yield optimization : Multi-step reactions often have cumulative yield losses; telescoping steps (e.g., in situ protection) improve efficiency .

Q. How does the compound interact with biological targets in mechanistic studies?

The Cbz group enhances membrane permeability, while the carboxylic acid facilitates hydrogen bonding with active-site residues (e.g., in proteases). Molecular docking simulations (AutoDock Vina) paired with mutagenesis studies (e.g., alanine scanning) identify critical binding interactions. Competitive inhibition assays (IC₅₀) quantify potency .

Methodological Notes

- Crystallization : Use slow evaporation from ethanol/water (7:3) to obtain single crystals for XRD.

- Stability : Store at -20°C under argon; aqueous solutions (pH >5) prone to hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.